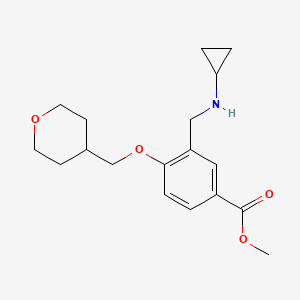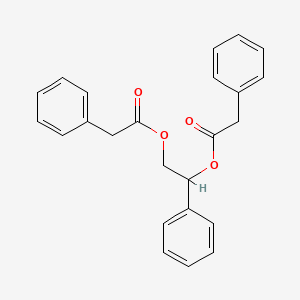![molecular formula C12H16ClNO B12071397 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-chloro-3-methylphenoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine typically involves the reaction of 4-chloro-3-methylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium iodide in acetone
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive compound
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials and polymers
Wirkmechanismus
The mechanism by which 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
Uniqueness
3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
3-[(4-chloro-3-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
YJRJKLILZBWKRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2CCNC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)





![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)





